molecular formula C15H15N5OS B2783169 2-methyl-N-(thiophen-2-yl)-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide CAS No. 1706297-31-5

2-methyl-N-(thiophen-2-yl)-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide

カタログ番号: B2783169
CAS番号: 1706297-31-5
分子量: 313.38
InChIキー: YTCAJLNCXWRFCU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-methyl-N-(thiophen-2-yl)-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide is a useful research compound. Its molecular formula is C15H15N5OS and its molecular weight is 313.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2-methyl-N-(thiophen-2-yl)-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide is a member of the pyrazolo-pyrimidine family, known for its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C16H17N5OS
  • Molecular Weight: 327.4 g/mol
  • CAS Number: 1795362-54-7
  • Structural Features: The compound features a bicyclic system comprising a pyrazole ring fused to a pyrimidine ring, with a thiophene moiety that enhances its pharmacological properties.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC16H17N5OS
Molecular Weight327.4 g/mol
CAS Number1795362-54-7

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of pyrazolo[1,5-a]pyrimidine have shown significant growth inhibition across various cancer cell lines. A specific derivative demonstrated a mean growth inhibition (GI%) of 43.9% across 56 different cell lines, indicating broad-spectrum anticancer activity .

Case Study: In Vitro Evaluation

In vitro evaluations against renal carcinoma cell lines (e.g., RFX 393) revealed that certain derivatives exhibited IC50 values of 11.70 µM and 19.92 µM, demonstrating moderate cytotoxicity compared to established reference compounds like staurosporine . The mechanism involved cell cycle arrest in the G0–G1 phase and induction of apoptosis, suggesting a multifaceted approach to inhibiting tumor growth.

The compound's mechanism of action may involve dual inhibition of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA). Molecular docking studies indicated that the compound engages with critical amino acids in the active sites of these enzymes, similar to established inhibitors .

Table 2: Inhibition Potency

CompoundTarget EnzymeIC50 Value (µM)
6sCDK20.22
6tTRKA0.89

Additional Pharmacological Activities

Beyond anticancer properties, compounds within this class have shown potential antiviral activities and effects on various biological pathways. Research indicates that thienopyrimidine derivatives exhibit significant antiviral potential against several viral strains, which warrants further exploration in drug development contexts .

Synthesis and Characterization

The synthesis of This compound involves multiple steps that optimize yield and purity. Characterization techniques such as NMR and mass spectrometry are essential for confirming the structure and purity of synthesized compounds.

Comparative Studies

Comparative studies with other pyrazolo-pyrimidine derivatives reveal that modifications at specific positions can significantly alter biological activity. For instance, substituents on the thiophene ring can enhance binding affinity to target proteins or modify pharmacokinetic properties .

特性

IUPAC Name

4-methyl-N-thiophen-2-yl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene-11-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5OS/c1-10-7-13-16-8-11-9-19(5-4-12(11)20(13)18-10)15(21)17-14-3-2-6-22-14/h2-3,6-8H,4-5,9H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCAJLNCXWRFCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CN(CC3)C(=O)NC4=CC=CS4)C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。